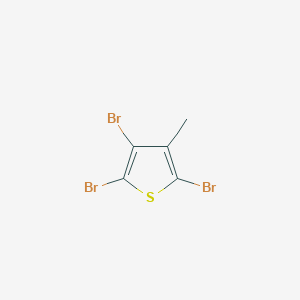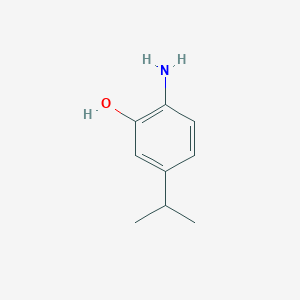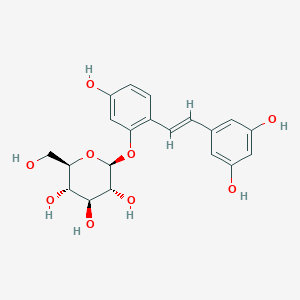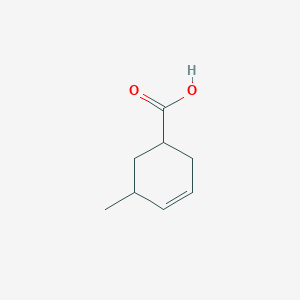
5-Methylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcyclohex-3-ene-1-carboxylic acid, also known as MCHA, is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not incorporated into proteins during translation. MCHA is synthesized through a variety of methods, including the oxidation of 5-methylcyclohexene and the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid.
Wirkmechanismus
The mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid is not well understood. It is thought to inhibit enzyme activity through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme. This covalent bond may interfere with the ability of the enzyme to catalyze its reaction.
Biochemische Und Physiologische Effekte
5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. 5-Methylcyclohex-3-ene-1-carboxylic acid has also been shown to have antibacterial and antifungal properties. In addition, 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methylcyclohex-3-ene-1-carboxylic acid in lab experiments is its ability to inhibit enzyme activity. This can be useful in the study of enzyme mechanisms and the development of new drugs. However, 5-Methylcyclohex-3-ene-1-carboxylic acid may have limitations in certain experiments due to its potential toxicity and instability.
Zukünftige Richtungen
There are several future directions for the study of 5-Methylcyclohex-3-ene-1-carboxylic acid. One direction is the development of new drugs based on the structure of 5-Methylcyclohex-3-ene-1-carboxylic acid. Another direction is the study of the mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid and its interaction with enzymes. Additionally, the antibacterial, antifungal, and anti-inflammatory properties of 5-Methylcyclohex-3-ene-1-carboxylic acid may be further explored for potential therapeutic applications.
Synthesemethoden
5-Methylcyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One method involves the oxidation of 5-methylcyclohexene using potassium permanganate. Another method involves the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid using sodium hydroxide. 5-Methylcyclohex-3-ene-1-carboxylic acid can also be synthesized through the reaction of 2,3-dibromo-5-methylcyclohex-2-ene-1-carboxylic acid with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
5-Methylcyclohex-3-ene-1-carboxylic acid is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used in the study of enzyme mechanisms and the development of new drugs. 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of certain enzymes, including ribonuclease A and carboxypeptidase B. This inhibition is thought to occur through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme.
Eigenschaften
CAS-Nummer |
130422-89-8 |
|---|---|
Produktname |
5-Methylcyclohex-3-ene-1-carboxylic acid |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
HKCPDPSBVNMCBM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC=C1)C(=O)O |
Kanonische SMILES |
CC1CC(CC=C1)C(=O)O |
Synonyme |
3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



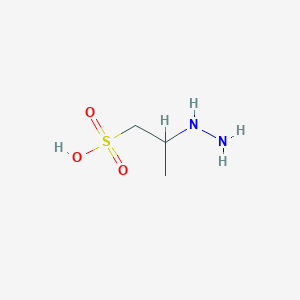
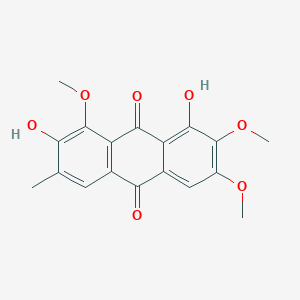
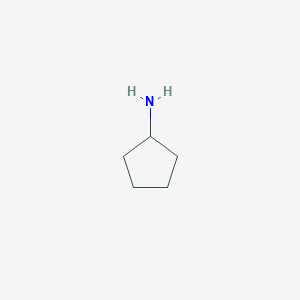
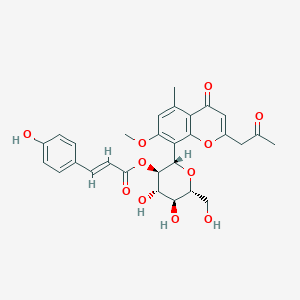
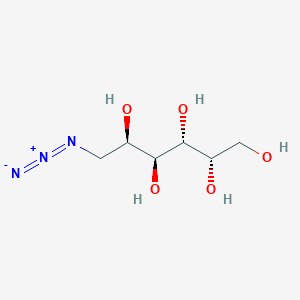
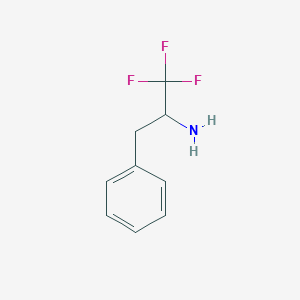
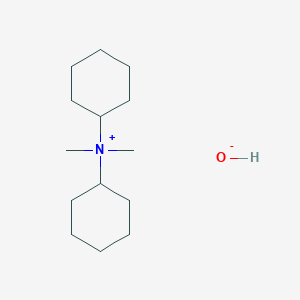
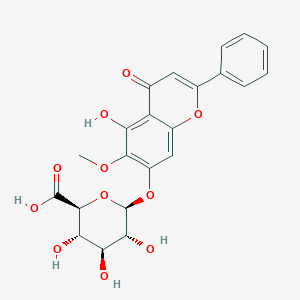
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
